3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and dichloromethane under basic conditions to form the dioxole ring . This intermediate is then reacted with trioxane and hydrochloric acid to introduce a chloromethyl group .
The next step involves the formation of the oxadiazole ring, which can be achieved by reacting the chloromethyl intermediate with hydrazine hydrate and carbon disulfide under reflux conditions . The resulting oxadiazole intermediate is then coupled with 2-methoxyphenylpiperidine-1-carboxamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes. The piperidine carboxamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Uniqueness
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the piperidine carboxamide group distinguishes it from other benzo[d][1,3]dioxole derivatives, potentially enhancing its bioactivity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-28-17-7-3-2-6-16(17)23-22(27)26-10-4-5-15(12-26)21-25-24-20(31-21)14-8-9-18-19(11-14)30-13-29-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITWTSHVTKTSNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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